Methyl 5-hydroxyisoxazole-3-carboxylate is a compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention due to its potential applications in pharmaceuticals and agricultural chemistry. Isoxazoles are known for their diverse biological activities, making derivatives like methyl 5-hydroxyisoxazole-3-carboxylate significant in medicinal chemistry.
The compound is classified under the category of carboxylate esters and is recognized by its Chemical Abstracts Service number 10068-07-2. It is structurally related to other isoxazole derivatives that have been synthesized for various applications, including as intermediates in organic synthesis and as active ingredients in pesticides and pharmaceuticals .
The synthesis of methyl 5-hydroxyisoxazole-3-carboxylate typically involves multi-step organic reactions that may include the use of various reagents such as carbonyl compounds, amines, and acid chlorides. The general approach can be summarized as follows:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Techniques like column chromatography are employed for purification of intermediates and final products.
Methyl 5-hydroxyisoxazole-3-carboxylate has a molecular formula of and a molecular weight of approximately 143.10 g/mol. The compound features:
The structural representation can be described using SMILES notation: COC(=O)C1=CC(=O)NO1, indicating the arrangement of atoms within the molecule .
Methyl 5-hydroxyisoxazole-3-carboxylate can participate in various chemical reactions typical for carboxylic esters and heterocycles:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity, such as elevated temperatures or specific solvent systems.
The mechanism of action for methyl 5-hydroxyisoxazole-3-carboxylate largely depends on its biological targets, which may include enzymes or receptors involved in metabolic pathways. For instance:
Research indicates that similar isoxazole derivatives exhibit varied biological activities, including anti-inflammatory and antimicrobial properties .
These physical properties suggest that methyl 5-hydroxyisoxazole-3-carboxylate is stable under standard laboratory conditions but requires careful handling due to its potential irritant nature .
Methyl 5-hydroxyisoxazole-3-carboxylate has several scientific uses:
The isoxazole ring’s bifunctional heteroatom configuration (adjacent N and O atoms) and planar geometry enable unique molecular recognition properties. Key attributes include:
Table 1: Physicochemical Properties of Methyl 5-Hydroxyisoxazole-3-carboxylate vs. Carboxylic Acid Bioisosteres
| Property | Methyl 5-Hydroxyisoxazole-3-carboxylate | Carboxylic Acid | Tetrazole |
|---|---|---|---|
| pKa | 4.2 (enol form) | 4.0–4.5 | 4.5–4.9 |
| LogP (octanol/water) | 1.1 | 1.0–1.5 | -0.5–0.5 |
| H-Bond Donors | 1 | 1 | 1 |
| H-Bond Acceptors | 4 | 2 | 4 |
| Metabolic Stability | High | Low | Moderate |
Structurally modified analogs of this core demonstrate activity modulation through substitutions:
These features underscore its utility as a multifunctional building block in antibiotics, kinase inhibitors, and anti-inflammatory agents.
The therapeutic journey of this scaffold spans six decades, marked by iterative structural refinements:
1960s–1970s: Antibacterial PioneersSulfisoxazole (Gantrisin®) emerged as a first-generation sulfonamide antibiotic incorporating the 5-hydroxyisoxazole motif. Its mechanism relied on dihydropteroate synthase inhibition, where the isoxazole ring enhanced bacterial permeability versus mammalian cells [1] [8].
1980s–1990s: Immunomodulatory BreakthroughsLeflunomide (Arava®) revolutionized rheumatoid arthritis treatment by inhibiting dihydroorotate dehydrogenase (DHODH). Its active metabolite, A77 1726, features 5-hydroxyisoxazole-3-carboxamide—critical for binding the ubiquinone site of DHODH with IC₅₀ = 10 nM [1] [8].
2000s–2010s: Targeted Cancer TherapiesHSP90 inhibitors like NVP-AUY922 leveraged the methyl 5-hydroxyisoxazole-3-carboxylate core to disrupt ATP binding. The 5-OH group formed key H-bonds with Thr184 and Asp93 residues, achieving Kd = 1.7 nM [1] [4].
2020s: Innovative ApplicationsRecent studies exploit this scaffold in:
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5